molecular formula C24H20N2 B1585173 p,p'-Diaminoquaterphenyl CAS No. 53693-67-7

p,p'-Diaminoquaterphenyl

Cat. No.: B1585173
CAS No.: 53693-67-7
M. Wt: 336.4 g/mol
InChI Key: JZIAOTUERDUSJC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Diaminoquaterphenyl typically involves the coupling of aromatic amines with aromatic halides under specific conditions. One common method is the palladium-catalyzed amination reaction, where an aromatic halide reacts with an aromatic amine in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of p,p’-Diaminoquaterphenyl can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: p,p’-Diaminoquaterphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

p,p’-Diaminoquaterphenyl has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of p,p’-Diaminoquaterphenyl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s rigid structure allows it to fit into the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, in cancer research, p,p’-Diaminoquaterphenyl has been shown to inhibit the activity of certain enzymes involved in cell proliferation, thereby reducing tumor growth .

Comparison with Similar Compounds

Uniqueness: p,p’-Diaminoquaterphenyl is unique due to its rigid rod-like structure, which imparts exceptional thermal and mechanical properties to the materials synthesized from it. This makes it particularly valuable in the production of high-performance polymers and covalent organic frameworks .

Properties

IUPAC Name

4-[4-[4-(4-aminophenyl)phenyl]phenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H,25-26H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIAOTUERDUSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60201950
Record name p,p'-Diaminoquaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53693-67-7
Record name p,p'-Diaminoquaterphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053693677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p,p'-Diaminoquaterphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60201950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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